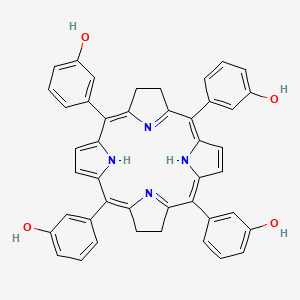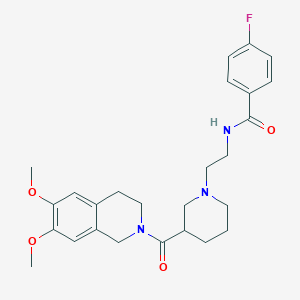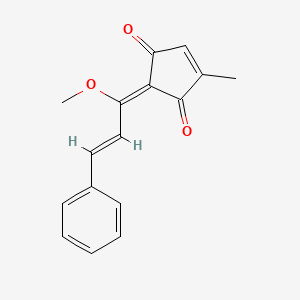
Eosina B difenol
Descripción general
Descripción
Eosin B diphenol is a synthetic organic dye that belongs to the family of fluorescein derivatives. It is characterized by its vibrant red color and is widely used in various scientific and industrial applications. The compound is known for its ability to absorb light in the visible region of the electromagnetic spectrum, making it a valuable tool in photocatalysis and other photochemical processes .
Aplicaciones Científicas De Investigación
Eosin B diphenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Eosin B Diphenol, a form of eosin, is a dye compound . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins are often involved in various biological processes, making Eosin B Diphenol a versatile compound in biological research.
Mode of Action
Eosin B Diphenol interacts with its targets through energy transfer and electron transfer . It has been used for a long time as an energy transfer agent, but more recently, there has been a growing interest in its potential as an electron transfer agent . The compound’s interaction with its targets leads to changes in the targets’ properties, which can be used to study various biological phenomena.
Biochemical Pathways
Eosin B Diphenol affects several biochemical pathways. Its ability to transfer energy and electrons allows it to participate in various reactions . For instance, it can catalyze reactions involving the generation of singlet oxygen , a reactive oxygen species involved in various cellular processes.
Result of Action
The action of Eosin B Diphenol results in molecular and cellular effects. For instance, it can cause changes in the properties of proteins, affecting their function . Additionally, it can generate singlet oxygen, which can cause oxidative damage to cells .
Action Environment
The action of Eosin B Diphenol can be influenced by environmental factors. For example, its use as a photosensitizer for generating singlet oxygen suggests that light could influence its action . Moreover, the compound’s action as an energy and electron transfer agent suggests that its efficacy and stability could be affected by the redox conditions of its environment .
Análisis Bioquímico
Biochemical Properties
Eosin b diphenol plays a significant role in biochemical reactions, particularly in staining protocols. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, eosin b diphenol binds to basic proteins such as histones, which are rich in arginine and lysine residues. This interaction is primarily electrostatic, as the dye forms salts with the basic amino acids. Additionally, eosin b diphenol can interact with enzymes involved in redox reactions, such as glutathione reductase and thioredoxin reductase, inhibiting their activity .
Cellular Effects
Eosin b diphenol has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, eosin b diphenol has been shown to inhibit the growth of drug-resistant Plasmodium falciparum by damaging cellular membranes and altering intracellular organelles . This dye also affects gene expression by inhibiting enzymes like dihydrofolate reductase-thymidylate synthase, which are crucial for DNA synthesis .
Molecular Mechanism
The molecular mechanism of eosin b diphenol involves several key interactions at the molecular level. Eosin b diphenol exerts its effects by binding to specific biomolecules, such as enzymes and proteins. It acts as a non-active-site inhibitor of enzymes like dihydrofolate reductase-thymidylate synthase, leading to the inhibition of folate biosynthesis . Additionally, eosin b diphenol can participate in redox cycling, generating reactive oxygen species that cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eosin b diphenol can change over time. The stability and degradation of eosin b diphenol are important factors to consider. Eosin b diphenol is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that eosin b diphenol can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of eosin b diphenol vary with different dosages in animal models. At low doses, eosin b diphenol can effectively stain tissues without causing significant toxicity. At higher doses, eosin b diphenol can exhibit toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that high doses of eosin b diphenol can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
Eosin b diphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions. For example, eosin b diphenol can inhibit the activity of glutathione reductase and thioredoxin reductase, leading to disruptions in cellular redox balance . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of eosin b diphenol within cells and tissues are influenced by its interactions with transporters and binding proteins. Eosin b diphenol can be taken up by cells through endocytosis and distributed to various cellular compartments. It can also bind to proteins such as albumin, which facilitates its transport in the bloodstream . The localization and accumulation of eosin b diphenol within specific tissues can affect its staining properties and biological activity .
Subcellular Localization
Eosin b diphenol exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm and nucleus, where it binds to proteins and nucleic acids. The subcellular localization of eosin b diphenol is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its role in staining and biochemical analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eosin B diphenol can be synthesized through the nitration of 4’,5’-dibromofluoresceinThe reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of eosin B diphenol involves large-scale nitration processes. The compound is often produced in the form of its disodium salt or ammonium salt to enhance its solubility and stability. The industrial production methods are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Eosin B diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Eosin B diphenol can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Comparación Con Compuestos Similares
Eosin Y: Another fluorescein derivative with similar staining properties but different chemical structure.
Rose Bengal: A dye with similar applications in photodynamic therapy and staining.
Fluorescein: The parent compound of eosin B diphenol, widely used in various scientific applications
Uniqueness: Eosin B diphenol is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its ability to act as both an energy and electron transfer agent makes it versatile in various applications, from photocatalysis to biological staining .
Propiedades
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZBWKNGDEDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971798 | |
| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56360-46-4 | |
| Record name | 4′,5′-Dibromo-2′,7′-dinitrofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56360-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)



![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)



![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)

![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)
